molecular formula C16H24N4O2S B2628083 2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235138-39-2

2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2628083
M. Wt: 336.45
InChI Key: MSEQTGMBRVNFCU-UHFFFAOYSA-N
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Description

“2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H24N4O2S . It is a versatile compound that finds applications in various fields.


Synthesis Analysis

The synthesis of imidazole compounds, which is the core structure of the given compound, has been well-studied. Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” involves a piperazine unit linked to a benzimidazole moiety . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility .


Chemical Reactions Analysis

The chemical reactions involving imidazole compounds are diverse and complex. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Most of the synthesized compounds exhibited good inhibitory activity on NO and TNF-α production .

Scientific Research Applications

Antiviral Applications

Derivatives of this compound have been synthesized and evaluated for their potential anti-HIV activity. For instance, a study explored the synthesis and structure of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).

Alzheimer’s Disease Treatment

Another derivative, SAM-760, investigated as a 5HT6 antagonist for treating Alzheimer’s disease, showcased an interesting pharmacokinetic profile and a reduced drug-drug interaction potential with ketoconazole, a CYP3A inhibitor (Sawant-Basak et al., 2018).

Anti-inflammatory Activity

Novel compounds synthesized from the base chemical structure demonstrated significant anti-inflammatory properties in vitro and in vivo, indicating potential therapeutic uses in treating inflammation-related conditions (Ahmed et al., 2017).

Antimicrobial and Antifungal Properties

Several azole-containing piperazine derivatives, including those with the benzo[d]imidazole structure, have shown promising antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Gan et al., 2010).

Corrosion Inhibition

Derivatives of benzo[d]imidazole have also been explored as corrosion inhibitors for steel in acidic environments, demonstrating the compound’s versatility and potential application in industrial settings (Yadav et al., 2016).

Anticancer Research

Compounds incorporating the benzo[d]imidazole moiety have been synthesized and evaluated for their anticancer activities, with some showing selective efficacy against certain cancer cell lines, highlighting the potential for cancer treatment applications (Boddu et al., 2018).

Future Directions

The future directions for “2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” and similar compounds are promising. They are being explored for their potential in scientific research, where they find applications in various fields. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .

properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-3-4-13-23(21,22)20-11-9-19(10-12-20)16-17-14-7-5-6-8-15(14)18(16)2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQTGMBRVNFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

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